Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide
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Overview
Description
Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is a compound with the molecular formula C28H33N7O5 . It is also known by other names such as N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide . This compound is a type of oligopeptide, which are peptides composed of between two and twelve amino acids .
Molecular Structure Analysis
The molecular structure of Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is defined by its molecular formula, C28H33N7O5 . The average mass of this compound is 547.606 Da and its monoisotopic mass is 547.254333 Da . For a detailed molecular structure, it would be best to refer to a reliable chemistry database or resource.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide can be determined by its molecular formula, C28H33N7O5 . The average mass of this compound is 547.606 Da and its monoisotopic mass is 547.254333 Da . For a detailed analysis of its physical and chemical properties, it would be best to refer to a reliable chemistry database or resource.properties
IUPAC Name |
benzyl N-[2-[(2-aminoacetyl)amino]acetyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O5/c29-16-24(36)33-17-25(37)35(28(39)40-18-19-7-2-1-3-8-19)23(11-6-14-32-27(30)31)26(38)34-22-13-12-20-9-4-5-10-21(20)15-22/h1-5,7-10,12-13,15,23H,6,11,14,16-18,29H2,(H,33,36)(H,34,38)(H4,30,31,32)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVGNOJQGYIXFL-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938207 |
Source
|
Record name | 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide | |
CAS RN |
17278-97-6 |
Source
|
Record name | Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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